molecular formula C21H23N3O5 B11635590 N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11635590
M. Wt: 397.4 g/mol
InChI Key: MQFNBVPJUPIMDR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydropyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The specific steps are as follows:

  • Biginelli Reaction

    • React 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid or acetic acid.
    • Heat the mixture to reflux for several hours to form the tetrahydropyrimidine core.
  • Functionalization

    • Introduce the 2-methoxyphenyl group through a nucleophilic substitution reaction.
    • Use a suitable base like sodium hydride (NaH) to deprotonate the tetrahydropyrimidine, followed by the addition of 2-methoxyphenyl bromide.
  • Amidation

    • Convert the ester group to a carboxamide by reacting with ammonia or an amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation

    • The methoxy groups can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
  • Reduction

    • The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
  • Substitution

    • The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO_3) or bromine (Br_2).

Common Reagents and Conditions

    Oxidation: KMnO_4, CrO_3, acidic or basic conditions.

    Reduction: NaBH_4, LiAlH_4, typically in anhydrous solvents.

    Substitution: HNO_3, Br_2, often in the presence of a catalyst or under controlled temperature conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxylated tetrahydropyrimidines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
    • Used in studies to understand its interaction with biological macromolecules.
  • Medicine

    • Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • Potential applications in the development of new materials, such as polymers and coatings.
    • Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity, affecting metabolic pathways.

    Receptors: Binding to cellular receptors, influencing signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other tetrahydropyrimidine derivatives, such as:

  • N-(4-methoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Similar structure but with different substitution patterns on the aromatic rings.
    • May exhibit different biological activities and reactivity.
  • N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Variation in the position of methoxy groups, affecting its chemical properties and interactions.
  • N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    • Substitution of the methyl group with an ethyl group, potentially altering its pharmacokinetic profile.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-12-18(20(25)23-15-10-9-13(27-2)11-17(15)29-4)19(24-21(26)22-12)14-7-5-6-8-16(14)28-3/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)

InChI Key

MQFNBVPJUPIMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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